6-bromo-2-methyl-2H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-methyl-2H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-2H-indazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which leads to the formation of indazole derivatives. This reaction can be carried out under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-2H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-bromo-2-methyl-2H-indazol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-2H-indazol-4-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA damage response . The compound’s hydroxyl group at the 4th position may also contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2H-indazole: Lacks the bromine and hydroxyl groups, resulting in different biological activities.
1H-indazole: Another tautomeric form of indazole with distinct properties.
6-chloro-2-methyl-2H-indazol-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness
6-bromo-2-methyl-2H-indazol-4-ol is unique due to the presence of the bromine atom at the 6th position and the hydroxyl group at the 4th position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-methylindazol-4-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-7(10-11)2-5(9)3-8(6)12/h2-4,12H,1H3 |
InChI Key |
NQWDGCJMQLZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.